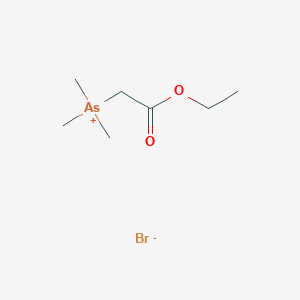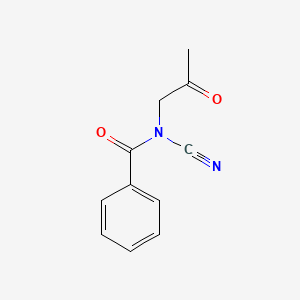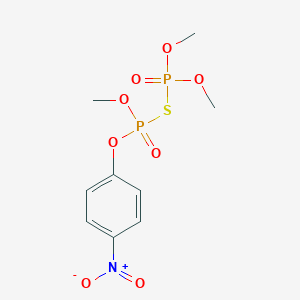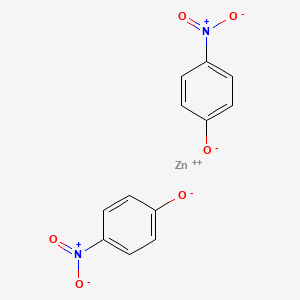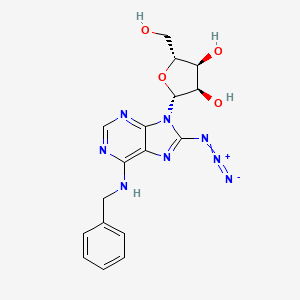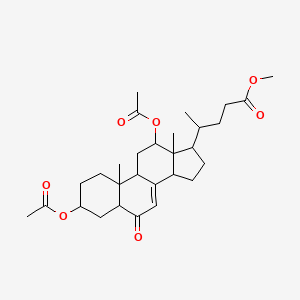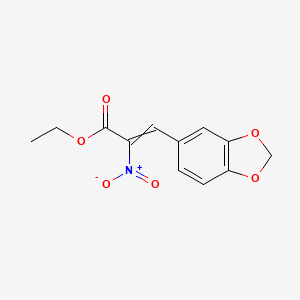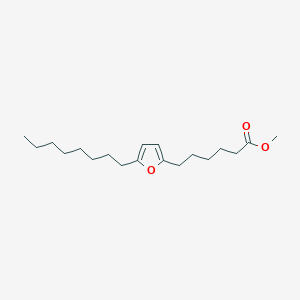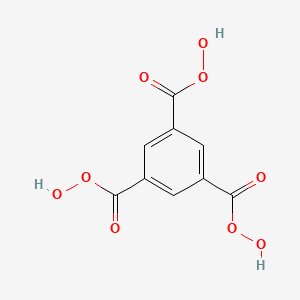
Benzene-1,3,5-tricarboperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3,5-tricarboperoxoic acid is an organic compound characterized by the presence of three peroxo groups attached to a benzene ring at positions 1, 3, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3,5-tricarboperoxoic acid typically involves the peroxidation of benzene-1,3,5-tricarboxylic acid. This process can be achieved through the reaction of benzene-1,3,5-tricarboxylic acid with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid. The reaction conditions generally include maintaining a low temperature to prevent decomposition of the peroxo groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene-1,3,5-tricarboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The peroxo groups can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxo groups can be reduced to hydroxyl groups.
Substitution: The peroxo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Products include oxidized derivatives of the original substrate.
Reduction: Products include hydroxylated derivatives.
Substitution: Products include substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzene-1,3,5-tricarboperoxoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzene-1,3,5-tricarboperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of its peroxo groups. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved include the activation of oxidative stress responses and the modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,3,5-tricarboxylic acid: This compound is the precursor for the synthesis of Benzene-1,3,5-tricarboperoxoic acid and shares a similar benzene ring structure but lacks the peroxo groups.
Trimellitic acid (1,2,4-benzenetricarboxylic acid): Another isomer of benzenetricarboxylic acid with carboxy groups at positions 1, 2, and 4.
Hemimellitic acid (1,2,3-benzenetricarboxylic acid): An isomer with carboxy groups at positions 1, 2, and 3.
Eigenschaften
CAS-Nummer |
63556-80-9 |
|---|---|
Molekularformel |
C9H6O9 |
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
benzene-1,3,5-tricarboperoxoic acid |
InChI |
InChI=1S/C9H6O9/c10-7(16-13)4-1-5(8(11)17-14)3-6(2-4)9(12)18-15/h1-3,13-15H |
InChI-Schlüssel |
MWGZSAVEYPPQME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)OO)C(=O)OO)C(=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)

